2-Chlorothiophene-3-sulfonamide 2-Chlorothiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1773488-28-0
VCID: VC6552175
InChI: InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)
SMILES: C1=CSC(=C1S(=O)(=O)N)Cl
Molecular Formula: C4H4ClNO2S2
Molecular Weight: 197.65

2-Chlorothiophene-3-sulfonamide

CAS No.: 1773488-28-0

Cat. No.: VC6552175

Molecular Formula: C4H4ClNO2S2

Molecular Weight: 197.65

* For research use only. Not for human or veterinary use.

2-Chlorothiophene-3-sulfonamide - 1773488-28-0

Specification

CAS No. 1773488-28-0
Molecular Formula C4H4ClNO2S2
Molecular Weight 197.65
IUPAC Name 2-chlorothiophene-3-sulfonamide
Standard InChI InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)
Standard InChI Key XIOLQAKKUCPGGY-UHFFFAOYSA-N
SMILES C1=CSC(=C1S(=O)(=O)N)Cl

Introduction

Structural and Molecular Characteristics

2-Chlorothiophene-3-sulfonamide belongs to the class of thiophene sulfonamides, which combine aromaticity with functional group versatility. The thiophene core provides π-conjugation, while the sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities and acidity (pKa ≈ 9.3) . The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions.

Table 1: Molecular Properties of 2-Chlorothiophene-3-sulfonamide

PropertyValue
Molecular formulaC₄H₄ClNO₂S₂
Molecular weight196.94 g/mol
Monoisotopic mass196.9372 Da
InChIKeyXIOLQAKKUCPGGY-UHFFFAOYSA-N
Aromatic systemThiophene (5-membered ring)

The compound’s planar structure allows for strong intermolecular interactions, as evidenced by its crystalline form and melting point range of 180–185°C . Density functional theory (DFT) studies reveal partial atomic charges on key positions, such as -0.535 on the sulfonamide oxygen and +0.386 on the thiophene sulfur, which influence reactivity .

Synthesis and Chemical Modifications

Primary Synthesis Routes

The synthesis of 2-chlorothiophene-3-sulfonamide typically involves a three-step process:

  • Chlorination: Thiophene undergoes electrophilic chlorination using Cl₂ or SO₂Cl₂ to yield 2-chlorothiophene.

  • Sulfonation: Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position, forming 2-chlorothiophene-3-sulfonyl chloride.

  • Amination: Reaction with aqueous ammonia converts the sulfonyl chloride to the sulfonamide.

Equation 1: Sulfonation Reaction
2-Chlorothiophene+ClSO₃H2-Chlorothiophene-3-sulfonyl chloride+HCl\text{2-Chlorothiophene} + \text{ClSO₃H} \rightarrow \text{2-Chlorothiophene-3-sulfonyl chloride} + \text{HCl}

Derivatization Strategies

Alkylation and cross-coupling reactions expand the compound’s utility:

  • N-Alkylation: Using alkyl bromides (e.g., bromoethane) and LiH in DMF, the sulfonamide’s NH₂ group is alkylated to produce N-ethyl or N-propyl derivatives (yields: 72–78%) .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs, enhancing biological activity .

Table 2: Yields of Common Derivatives

DerivativeYield (%)Conditions
N-Ethyl-2-chlorothiophene-3-sulfonamide72LiH, DMF, 25°C
N-Propyl-2-chlorothiophene-3-sulfonamide78LiH, DMF, 25°C

Biological Activity and Mechanisms

Antibacterial Efficacy

2-Chlorothiophene-3-sulfonamide derivatives exhibit potent activity against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP), a carbapenem-resistant pathogen. In vitro assays show minimum inhibitory concentrations (MICs) of 4–8 µg/mL for N-alkylated variants, comparable to meropenem . Molecular docking studies indicate binding to the NDM-1 active site (PDB: 5N5I), disrupting zinc ion coordination critical for β-lactamase activity .

Structure-Activity Relationships (SAR)

  • N-Alkyl Chain Length: Longer chains (e.g., propyl) improve membrane permeability but reduce solubility .

  • Electron-Withdrawing Groups: The chlorine atom enhances electrophilicity, favoring interactions with bacterial enzymes .

Figure 1: Hypothesized Binding Mode of 2-Chlorothiophene-3-sulfonamide to NDM-1
(Note: Sulfonamide oxygen coordinates with Zn²⁺, while the thiophene ring occupies a hydrophobic pocket.)

Material Science Applications

The compound’s conjugated system and sulfonamide group make it suitable for:

  • Organic Semiconductors: Thin films exhibit hole mobility of 0.1–0.3 cm²/V·s, comparable to poly(thiophene) derivatives.

  • Polymer Additives: Incorporation into polyurethane enhances thermal stability (T₅% decomposition > 300°C).

Future Directions

Ongoing research aims to:

  • Optimize pharmacokinetic profiles via prodrug strategies.

  • Explore photocatalytic applications using thiophene’s light-absorbing properties.

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